molecular formula C8H9BrN2O B8793484 5-Bromo-2-methoxybenzimidamide

5-Bromo-2-methoxybenzimidamide

Cat. No.: B8793484
M. Wt: 229.07 g/mol
InChI Key: IKUQTZCCTIUKGQ-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxybenzimidamide (CAS: 1214333-36-4) is a halogenated aromatic compound featuring a benzimidamide core structure. Its molecular formula is C₈H₈BrN₂O, with a molecular weight of 229.07 g/mol. The compound consists of a benzene ring substituted with a bromine atom at the 5-position, a methoxy group (-OCH₃) at the 2-position, and an amidine (-C(=NH)NH₂) functional group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and synthetic applications.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

5-bromo-2-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H9BrN2O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H3,10,11)

InChI Key

IKUQTZCCTIUKGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2-methoxybenzimidamide typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzoic acid to form 5-bromo-2-methoxybenzoic acid. This intermediate is then converted to the corresponding benzamidine through a series of reactions, including amidation and reduction .

Industrial Production Methods:

In an industrial setting, the production of 5-Bromo-2-methoxybenzimidamide can be scaled up using cost-effective and efficient processes. For example, the bromination step can be optimized using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron powder. The subsequent steps can be carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

5-Bromo-2-methoxybenzimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxybenzimidamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The exact molecular pathways depend on the specific enzyme or target involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 5-Bromo-2-methoxybenzimidamide with structurally or functionally related compounds, focusing on synthesis, substituent effects, and pharmacological relevance.

5-Bromo-2-phenylbenzimidazole (CAS: 1741-50-0)

  • Structure : Features a benzimidazole core with bromine at position 5 and a phenyl group at position 2.
  • Molecular Weight : 287.14 g/mol.
  • Key Differences :
    • The benzimidazole core (two fused rings with nitrogen atoms) differs from the benzimidamide’s amidine group, altering electronic properties and hydrogen-bonding capacity.
    • Phenyl substituents enhance hydrophobicity compared to the methoxy group in 5-Bromo-2-methoxybenzimidamide.
  • Pharmacological Relevance : Benzimidazole derivatives are widely used in drug design, including antiarrhythmic, antifungal, and anticancer agents .

4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole

  • Structure : Contains a benzimidazole core with bromine at position 4, thiophene substituents, and methyl groups at positions 5 and 5.
  • Synthesis: Prepared via photoinitiated bromination of a thiophene-substituted precursor, yielding a mixture of mono-, di-, and tri-brominated species .
  • Thiophene groups may enhance π-π stacking interactions in biological targets.
  • Pharmacological Relevance : Benzimidazole-thiophene hybrids are explored for serotonin receptor modulation and antiparasitic activity .

5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (CAS: Not Provided)

  • Structure : A benzamide derivative with bromine at position 5, fluorine at position 2, and a 2-methoxyphenyl amide group.
  • Molecular Weight : 324.15 g/mol.
  • Key Differences: Fluorine’s electronegativity increases metabolic stability compared to the amidine group in 5-Bromo-2-methoxybenzimidamide.
  • Applications : Fluorinated benzamides are common in kinase inhibitors and imaging agents .

5-Bromo-2-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzamide (Compound 172a)

  • Structure: Contains a benzamide core with bromine at position 5 and an imidazole-methylamino substituent.
  • Synthesis : Derived from 5-bromoisatoic acid anhydride via ammonia treatment and recrystallization .
  • Key Differences: The imidazole side chain introduces basicity and metal-binding capacity, unlike the methoxy group in 5-Bromo-2-methoxybenzimidamide. Potential use as a RabGGTase inhibitor due to imidazole’s affinity for enzyme active sites .

Comparative Data Table

Compound Core Structure Substituents Molecular Weight (g/mol) Key Pharmacological Applications
5-Bromo-2-methoxybenzimidamide Benzimidamide Br (5), -OCH₃ (2), amidine 229.07 Discontinued (potential enzyme inhibition)
5-Bromo-2-phenylbenzimidazole Benzimidazole Br (5), phenyl (2) 287.14 Anticancer, antifungal
Thiophene-brominated benzimidazole Benzimidazole Br (4), thiophene groups, -CH₃ ~550 (estimated) Serotonin modulation
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide Benzamide Br (5), F (2), -OCH₃ (amide) 324.15 Kinase inhibition
Compound 172a Benzamide Br (5), imidazole-methylamino ~280 (estimated) RabGGTase inhibition

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